N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a fused benzodioxine core and hybrid heterocyclic substituents (furan and thiophene). The compound’s structure includes:
- A 2,3-dihydro-1,4-benzodioxine moiety, a bicyclic system known for its metabolic stability and role in pharmaceuticals .
- A sulfonamide group (-SO₂NH₂) at position 6 of the benzodioxine, which is critical for hydrogen bonding and biological activity .
- A branched ethyl chain substituted with furan-2-yl (oxygen-containing heterocycle) and thiophen-3-yl (sulfur-containing heterocycle).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c20-26(21,14-3-4-17-18(10-14)24-8-7-23-17)19-11-15(13-5-9-25-12-13)16-2-1-6-22-16/h1-6,9-10,12,15,19H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRBSDDFLXMACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₁O₅S₂ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 2097884-49-4 |
| Structure | Chemical Structure |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. Compounds with similar structures have shown to modulate multiple biochemical pathways, including those involved in cancer cell proliferation and inflammation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against several cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC₅₀ values ranged from 1.95 µM to 4.18 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was shown to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on Cytotoxicity : A comprehensive study assessed the cytotoxic effects of various derivatives of benzodioxine compounds, including this compound. The results indicated that this compound inhibited cell proliferation significantly across multiple cancer types.
- Mechanistic Insights : Another investigation focused on the molecular docking studies which revealed that the compound binds effectively to the active sites of key enzymes involved in cancer metabolism and inflammation pathways .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antimicrobial Properties : The compound may possess antimicrobial activity due to the presence of both furan and thiophene rings. Studies on related compounds have shown minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as E. coli ranging from 20 to 70 µM.
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their function. This interaction suggests potential applications in treating conditions like diabetes and Alzheimer's disease through inhibition of α-glucosidase and acetylcholinesterase enzymes .
Antibacterial Activity
A comparative analysis was conducted on related compounds to assess biological activity:
| Compound Name | Structure | MIC (µM) | Notes |
|---|---|---|---|
| Compound A | [Structure A] | 20 | Effective against S. aureus |
| Compound B | [Structure B] | 40 | Effective against E. coli |
| Current Compound | [Current Structure] | TBD | Potentially more effective due to unique structure |
Cytotoxicity Testing
In vitro assays demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This suggests that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of furan, thiophene, and benzodioxine-sulfonamide groups. Below is a detailed comparison with structural analogs:
Table 1: Structural and Functional Comparison
Key Observations
Heterocyclic Diversity :
- The target compound combines furan and thiophene , which differ from analogs like the fluorophenyl-piperazinyl group in or the chloropyridine in . These variations influence electronic properties (e.g., thiophene’s sulfur enhances electron richness) and binding specificity.
- PT-ADA-PPR shares thiophene-based chains but is polymer-based, emphasizing its use in imaging rather than small-molecule drug design.
Sulfonamide Role: The sulfonamide group in the target compound and apremilast is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors).
Biological Activity :
- Piperazine-containing analogs (e.g., ) are often CNS-active due to piperazine’s affinity for neurotransmitter receptors. The target compound lacks this group, suggesting a different target profile.
- Chloropyridine-sulfonamide analogs are linked to pesticide activity, indicating sulfonamides’ versatility across industries.
Research Findings and Implications
Table 2: Physicochemical and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
